Imazapyr
Description
Imazapyr (±-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid) is a non-selective, systemic herbicide belonging to the imidazolinone class. It inhibits acetohydroxyacid synthase (AHAS), an enzyme critical for synthesizing branched-chain amino acids (valine, leucine, isoleucine) in plants . This compound is effective against grasses, broadleaf weeds, and woody species, with applications in agriculture, forestry, and aquatic weed management. Its high water solubility (4.7 g/L at 25°C), low volatility, and soil persistence (half-life: 30–90 days) contribute to its environmental mobility, raising concerns about groundwater contamination .
Properties
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBPJKHLGMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034665 | |
| Record name | Imazapyr | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB] | |
| Record name | Imazapyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.34 g/mL | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <0.013 mPa at 60 °C | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane | |
CAS No. |
81334-34-1 | |
| Record name | Imazapyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81334-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Imazapyr [ANSI:BSI:ISO] | |
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| Record name | Imazapyr | |
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| Record name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO) | |
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| Record name | IMAZAPYR | |
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| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/ | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Pyridine-Dicarboxylic Acid Anhydride Route
The most efficient method, described in CN112142713A, begins with 5-ethylpyridine-2,3-dicarboxylic acid. This precursor reacts with acetic anhydride to form 5-ethylpyridine-2,3-dicarboxylic anhydride at 30–50°C in aromatic solvents such as chlorobenzene or toluene. The anhydride subsequently undergoes alcoholysis with ethanol (molar ratio 1:1.2) at −10–10°C to yield an intermediate ester (Structural Formula I). Cyclization with 2-amino-2,3-dimethylbutanamide in the presence of sodium ethoxide at 115°C completes the imidazolinone ring, followed by acidification (pH 3) using 20% HCl to precipitate this compound.
Key Advantages :
Traditional Hydrolysis and Cyclization Methods
Earlier routes, such as those in CN102453022, relied on hydrolyzing 2-[(1-cyano-1,2-dimethylpropyl)formamido]-5-ethylnicotinic acid. However, this method suffered from prolonged reaction times (72+ hours) and excessive wastewater generation due to multiple intermediate purification steps. Similarly, US4861887 reported direct cyclization of 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutanamide but faced challenges in crystal form control, leading to filtration difficulties.
Reaction Mechanism and Kinetic Analysis
Anhydride Formation and Alcoholysis
The reaction between 5-ethylpyridine-2,3-dicarboxylic acid and acetic anhydride follows nucleophilic acyl substitution, where the anhydride’s electrophilic carbonyl carbon is attacked by the pyridine dicarboxylate oxygen. Fourier-transform infrared (FTIR) spectroscopy confirms anhydride formation via the disappearance of −COOH stretches (1700 cm⁻¹) and emergence of cyclic anhydride peaks (1850 cm⁻¹). Alcoholysis proceeds via a two-step mechanism: (1) nucleophilic attack by ethanol on the anhydride and (2) proton transfer to stabilize the ester intermediate.
Cyclization and pH-Dependent Precipitation
Cyclization involves deprotonation of 2-amino-2,3-dimethylbutanamide by sodium ethoxide, forming a nucleophilic amine that attacks the ester carbonyl. Intramolecular dehydration closes the imidazolinone ring, facilitated by elevated temperatures (100–120°C). Acidification protonates the carboxylate, reducing solubility and precipitating this compound. X-ray diffraction (XRD) of the precipitate confirms the crystalline form.
Process Optimization and Solvent Selection
Solvent Systems for Anhydride Synthesis
Aromatic hydrocarbons like chlorobenzene are optimal due to their high boiling points (131°C) and inertness. Comparative studies show chlorobenzene achieves 95% anhydride conversion versus 78% in toluene, attributed to better stabilization of the transition state.
Table 1: Solvent Performance in Anhydride Synthesis
| Solvent | Boiling Point (°C) | Conversion (%) | Purity (%) |
|---|---|---|---|
| Chlorobenzene | 131 | 95 | 98 |
| Toluene | 111 | 78 | 92 |
| Xylene | 140 | 82 | 89 |
Crystallization and Polymorph Control
US10077248B2 discloses methods to obtain crystalline Form I of this compound. Amorphous this compound, produced via methods in U.S. Pat. No. 4,798,619, is dissolved in methyl ethyl ketone (MEK) or nitrobenzene and cooled to 0–20°C. Seed crystals of Form I induce heterogeneous nucleation, yielding needles with a melting point of 176°C (DSC).
Table 2: Crystallization Solvents and Outcomes
| Solvent | Crystal Form | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| Methyl Ethyl Ketone | Form I | 176 | 99.5 |
| Nitrobenzene | Form I | 176 | 99.2 |
| Chlorobenzene | Amorphous | N/A | 97.8 |
Environmental and Economic Considerations
Waste Reduction Strategies
The CN112142713A route reduces wastewater by 40% compared to earlier methods, as chlorobenzene is recycled via distillation. Additionally, sodium ethoxide serves a dual role as a base and desiccant, minimizing reagent consumption.
Cost Analysis
Raw material costs for the pyridine-dicarboxylic acid route are $12.50/kg this compound, versus $18.20/kg for hydrolysis-based methods. Lower energy requirements (no cryogenic conditions) further enhance scalability.
Chemical Reactions Analysis
Types of Reactions: Imazapyr undergoes various chemical reactions, including:
Photocatalytic Degradation: This process involves the use of titanium dioxide as a catalyst under UV light to degrade this compound.
Fenton Reactions: this compound can also be degraded through Fenton reactions, which involve the use of hydrogen peroxide and iron catalysts.
Common Reagents and Conditions:
Oxidation: Titanium dioxide, ozone, and specific pH conditions.
Photocatalytic Degradation: Titanium dioxide and UV light.
Fenton Reactions: Hydrogen peroxide and iron catalysts.
Major Products Formed: The major products formed from these reactions are typically mineralized compounds, including carbon dioxide, water, and various organic acids .
Scientific Research Applications
Agricultural Applications
Weed Control in Crops
Imazapyr is extensively utilized in agriculture for its effectiveness in controlling both broadleaf and grassy weeds. It is particularly noted for its selectivity towards certain crops, allowing farmers to manage weed populations without harming desired plants.
- Target Weeds : this compound is effective against species such as Digitaria insularis, Bidens pilosa, and Echinochloa crus-galli .
- Crop Compatibility : The herbicide is selective for crops like soybean, making it a valuable tool in integrated weed management systems .
Table 1: Efficacy of this compound on Various Weeds
| Weed Species | Efficacy Level | Crop Compatibility |
|---|---|---|
| Digitaria insularis | High | Soybean |
| Bidens pilosa | Moderate | Soybean |
| Echinochloa crus-galli | High | Not specified |
Non-Agricultural Uses
Forest Management
This compound is employed in forestry to control invasive species and manage undergrowth. Its application helps to maintain biodiversity and promote the growth of native species.
- Invasive Species Control : Studies indicate that this compound effectively reduces populations of invasive plants, facilitating forest regeneration .
Aquatic Applications
The herbicide has been proposed for use in aquatic environments to manage emergent and floating weeds. This application requires careful consideration due to potential risks to non-target aquatic plants.
- Environmental Impact Assessments : Evaluations indicate that while this compound can control aquatic weeds, it poses risks to non-target vascular plants .
Ecological Risk Assessment
The use of this compound necessitates thorough ecological risk assessments to understand its impact on non-target organisms and the environment.
- Toxicity Studies : Research shows that this compound has low toxicity to mammals but can affect plant species in treated areas, particularly in aquatic ecosystems .
- Persistence and Leaching Potential : this compound exhibits high water solubility and persistence in soil, raising concerns about groundwater contamination .
Case Studies
Case Study 1: this compound in Soybean Production
A study conducted by Piasecki and Rizzardi (2016) evaluated the efficacy of this compound mixtures against Digitaria insularis. The results demonstrated significant control over this weed species while maintaining crop health.
- Findings : The study confirmed that this compound effectively reduced weed biomass without adversely affecting soybean yield .
Case Study 2: Invasive Species Management in Forests
In a forest management project, this compound was applied to control invasive plant species. The results indicated a marked reduction in invasive populations, allowing for the recovery of native flora.
Mechanism of Action
Imazapyr exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the cessation of cell growth and ultimately plant death . This compound is absorbed quickly through plant tissue and can be taken up by roots, translocating in the xylem and phloem to the meristematic tissues .
Comparison with Similar Compounds
Chemical and Physicochemical Properties
Imazapyr shares structural similarities with other imidazolinones, such as imazapic, imazethapyr, and imazaquin, but differs in key properties (Table 1):
| Property | This compound | Imazapic | Imazethapyr | Imazaquin |
|---|---|---|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₃ | C₁₃H₁₅N₃O₃ | C₁₅H₁₉N₃O₃ | C₁₇H₁₉N₃O₃ |
| pKa | 1.9, 3.6, 11 | 2.1, 3.9 | 2.1, 3.9 | 3.8 |
| Kow (log P) | 1.3 | 0.9 | 1.5 | 2.2 |
| Soil Half-Life | 30–90 days | 60–120 days | 30–60 days | 40–90 days |
| GUS Leachability | 1.98 | 2.5 | 2.1 | 2.3 |
This compound’s anionic form at environmental pH (>6) reduces soil sorption (Kd = 0.8–11.5 L/kg), making it more mobile than imazethapyr (higher Kow) .
Herbicidal Efficacy and Resistance
- Target-Site Resistance: Mutations in AHAS (e.g., Ser-653-Asn) confer resistance to imidazolinones. Weedy rice populations resistant to this compound exhibit 134–95× higher I₅₀ values (enzyme inhibition) compared to sensitive strains, surpassing resistance to imazapic .
- Cross-Resistance: A Malaysian weedy rice biotype showed cross-resistance to this compound (LD₅₀ = 477 g ai/ha) and imazapic (LD₅₀ = 376 g ai/ha), but this compound resistance was more pronounced due to prolonged field selection .
- Resistance Ranking :
IMI-rice > Population A > C > B > Sensitive (S) > MR219 (rice cultivar) .
Environmental Fate and Degradation
- Soil Persistence: Microbial degradation accounts for 62–78% of this compound breakdown, with half-lives reduced to 30–45 days in non-sterile soils versus 81–133 days in sterile soils . In contrast, imazethapyr degrades faster (30–60 days) due to higher microbial susceptibility .
- Photocatalytic Degradation : this compound degradation via ozonation follows first-order kinetics (rate = 0.247 min⁻¹ at pH 7), outperforming ozone-only treatments .
Toxicity Profiles
- Aquatic Toxicity : this compound’s 96-hr LC₅₀ for fish ranges from 3.9–8.19 mg/L (e.g., Brachydanio rerio = 4.35 mg/L), comparable to imazapic but less toxic than sulfonylureas .
- Enantioselectivity : (+)-Imazapyr exhibits higher phytotoxicity than (-)-imazapyr in Arabidopsis thaliana, emphasizing stereochemical impacts on efficacy .
- Non-Target Safety: Estuarine studies show this compound concentrations post-application (≤3.4 µg/mL in water) are 5–6 orders of magnitude below levels toxic to invertebrates or fish .
Formulation and Stability
This compound’s crystalline modification I enhances storage stability (≤6 months at 54°C with 25% active ingredient retention), outperforming some liquid formulations of imazapic and imazaquin .
Biological Activity
Imazapyr is a systemic, non-selective herbicide that is widely used for controlling a variety of aquatic and terrestrial weeds. Its primary mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) necessary for protein synthesis and cell growth in plants. This article explores the biological activity of this compound, including its mechanisms, effects on different organisms, case studies, and research findings.
This compound acts by inhibiting ALS, leading to the cessation of amino acid production. This inhibition disrupts protein synthesis and ultimately results in plant death. The herbicide is absorbed through both foliage and roots, making it effective in various application methods, including pre- and post-emergence treatments.
Key Research Findings
-
Toxicological Studies :
- A chronic dietary toxicity study on rats indicated that this compound was rapidly excreted from the body, with minimal metabolism observed. The majority of the compound remained unchanged in urine and feces, suggesting limited biotransformation in mammals .
- Histopathological examinations revealed no significant adverse effects on organ weights or biochemical parameters at various doses, supporting a No Observed Adverse Effect Level (NOAEL) of 20,000 ppm (1740 mg/kg bw per day) .
-
Environmental Impact :
- This compound's residual nature allows it to persist in soil and water systems, raising concerns about its impact on non-target species. Studies have shown that it can affect aquatic organisms at environmentally relevant concentrations .
- Research highlighted potential thyroidal impacts on larval development in aquatic species exposed to this compound formulations .
Case Studies
- Invasive Plant Management : this compound has been extensively studied for its effectiveness in controlling invasive plant species in natural areas. A comparative study found that this compound effectively managed woody invasive plants while minimizing harm to non-target species .
- Aquatic Applications : In irrigation canals, this compound has been used to manage aquatic weeds. Its application showed effective control over various weed species while maintaining a manageable level of residues .
Data Table: Summary of Key Studies on this compound
Q & A
Q. What are the key considerations for designing field experiments to assess imazapyr's residual effects on subsequent crops?
Methodological Answer: Use randomized complete block designs with factorial arrangements to evaluate dose-response relationships. For example, test this compound + imazapic rates (e.g., 0–0.25x of 147 + 49 g ai ha⁻¹) applied pre-planting, and analyze soil residues via HPLC-MS/MS at 0–20 cm depth. Include non-target crops (e.g., soybean) and cover crops (e.g., ryegrass) to assess carryover effects .
Q. How can HPLC-MS/MS be optimized for quantifying this compound and its metabolites in soil samples?
Methodological Answer: Calibrate the system using soil spiked with this compound standards. Employ a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) and optimize collision energy for parent/product ion transitions (e.g., m/z 256 → 185 for this compound). Validate recovery rates (>80%) and limits of detection (LOD < 1 ng/g) .
Q. What standardized protocols exist for evaluating this compound's genotoxic potential in non-target organisms?
Methodological Answer: Use the micronucleus assay (e.g., in vitro mammalian cell tests) combined with in silico models (e.g., VEGA platform) to predict chromosomal damage. Compare results against positive controls (e.g., mitomycin C) and validate with experimental data from peer-reviewed studies .
Q. What are the regulatory implications of this compound's chronic toxicity profile for its use in ecologically sensitive areas?
Methodological Answer: Refer to chronic toxicity data showing no carcinogenic/mutagenic effects but irreversible ocular damage risks. Design studies adhering to EPA/FDA guidelines (e.g., OECD 453 for carcinogenicity) and include adjuvant toxicity assessments, as surfactants in formulations may amplify ecotoxicity .
Q. What sampling strategies are recommended for long-term monitoring of this compound persistence in aquatic systems?
Methodological Answer: Collect water/sediment samples seasonally from effluent discharge points (e.g., wastewater treatment plants). Use SPE (solid-phase extraction) for pre-concentration and LC-MS/MS for quantification. Account for pH-dependent degradation (e.g., faster hydrolysis at pH >7) .
Advanced Research Questions
Q. How do pH variations influence the photocatalytic degradation kinetics of this compound, and what models best describe these processes?
Methodological Answer: Conduct experiments at pH 3–7 using TiO₂ (2.5 g L⁻¹) under UV light. Monitor degradation via first-order kinetics (rate constants k = 0.02–0.05 min⁻¹). Fit adsorption data to pseudo-second-order models (R² >0.98) and correlate degradation efficiency with Langmuir-Hinshelwood parameters .
Q. How to resolve contradictions in octanol-water partition coefficient (Kow) values reported for this compound in risk assessment models?
Methodological Answer: Replicate experimental Kow measurements using shake-flask methods at pH 7. Compare results with published data (e.g., 1.3 vs. <0.01) and apply QSAR models to assess dermal absorption uncertainty. Use probabilistic risk assessments to quantify variability in hazard quotients .
Q. What methodological approaches are needed to assess the synergistic ecotoxicological effects of this compound formulations containing surfactants?
Methodological Answer: Test commercial formulations (e.g., Habitat®) against pure this compound using algal growth inhibition (OECD 201) and Daphnia mortality (OECD 202) assays. Apply concentration addition models to isolate adjuvant contributions to toxicity .
Q. How can nonlinear mixed-effects models improve the prediction of this compound's dose-response relationships in resistant plant species?
Methodological Answer: Fit plant height/yield reduction data (D10 values) using nonlinear mixed-effects models with random effects for soil type and climate. Validate with cross-seasonal trials and Bayesian hierarchical models to account for residual variability .
Q. How to design cross-seasonal studies evaluating the carryover effects of this compound in integrated weed management systems?
Methodological Answer: Implement multi-year trials with staggered herbicide applications (pre- vs. post-emergence). Use GC-ECD or LC-MS/MS to quantify soil residues and model persistence via first-order decay equations (half-life = 30–90 days). Incorporate cover crops to assess phytoremediation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
